A Technical Guide to 2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications as a Core Synthon
A Technical Guide to 2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications as a Core Synthon
Abstract: This document provides a comprehensive technical overview of 2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine, a specialized heterocyclic building block. The introduction of a trifluoromethyl group onto a pyridine scaffold is a well-established strategy in medicinal and agrochemical science to enhance molecular properties such as metabolic stability and lipophilicity.[1][2] This guide details the compound's physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, and explores its potential applications as a versatile intermediate for the development of novel bioactive molecules. The content is structured to provide researchers, chemists, and drug development professionals with both theoretical insights and practical, actionable protocols.
Core Compound Analysis: Structure and Properties
2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine (CAS No. 163620-27-7) is a substituted pyridine derivative featuring two key functional groups that dictate its chemical reactivity and potential utility: the electron-withdrawing trifluoromethyl group and the nucleophilic methylhydrazino moiety.[3] The trifluoromethyl group significantly influences the electronics of the pyridine ring, making the positions ortho and para to it susceptible to nucleophilic attack, a principle that underpins its synthesis.
Caption: Chemical structure of 2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine.
Physicochemical and Computational Data
The structural features of the molecule impart specific properties that are advantageous for its use as a scaffold in discovery chemistry. The data presented below has been aggregated from chemical supplier databases.[3]
| Property | Value | Source |
| CAS Number | 163620-27-7 | ChemScene[3] |
| Molecular Formula | C₇H₈F₃N₃ | ChemScene[3] |
| Molecular Weight | 191.15 g/mol | ChemScene[3] |
| SMILES | CN(C1=CC=CC(=N1)C(F)(F)F)N | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 42.15 Ų | ChemScene[3] |
| LogP (calculated) | 1.4103 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
The moderate TPSA and LogP values suggest a favorable balance between solubility and membrane permeability, a critical consideration in drug design.
Synthesis and Characterization
The synthesis of 2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the availability of halogenated 6-(trifluoromethyl)pyridine precursors, which are widely used intermediates in the agrochemical industry.[1][4]
Retrosynthetic Approach and Workflow
The logical disconnection for this molecule involves the bond between the pyridine C2 carbon and the substituted nitrogen of the methylhydrazine group. This leads back to a readily available electrophile, 2-chloro-6-(trifluoromethyl)pyridine, and the nucleophile, methylhydrazine.
Caption: Retrosynthetic analysis and synthesis workflow diagram.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of the title compound. The choice of a polar aprotic solvent like DMF facilitates the SₙAr reaction, and the use of a non-nucleophilic base is critical to prevent competitive side reactions.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Methylhydrazine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.
-
Nucleophile Addition: Add methylhydrazine (1.2 equiv) dropwise to the stirring suspension at room temperature. Causality: A slight excess of the nucleophile ensures complete consumption of the electrophilic starting material. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x). Causality: The aqueous washes remove the DMF solvent and inorganic salts. The bicarbonate wash ensures removal of any residual acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine.
Expected Characterization Data
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Below are the predicted data based on the structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring (multiplets), a singlet for the N-CH₃ group, and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Signals for the trifluoromethyl carbon (quartet due to C-F coupling), aromatic carbons, and the methyl carbon. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| Mass Spec (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 192.07. |
| IR Spectroscopy | Characteristic N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching, C=N/C=C aromatic stretches, and strong C-F stretching bands (~1100-1300 cm⁻¹). |
Applications in Research and Development
The primary value of 2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine lies in its utility as a versatile chemical intermediate. The reactive hydrazine moiety serves as a handle for further chemical elaboration, enabling the rapid synthesis of compound libraries for screening.
Scaffold for Bioactive Molecules
Trifluoromethylpyridine derivatives are prevalent in modern agrochemicals and pharmaceuticals.[4][5] For example, the insecticide Sulfoxaflor is based on a 6-(trifluoromethyl)pyridine core.[5] The subject compound provides a direct entry point to novel analogues. The hydrazine group can be readily converted into various five-membered heterocycles (e.g., pyrazoles, triazoles) or used as a linker to connect to other pharmacophores.
Workflow for Derivative Synthesis
The free -NH₂ group of the hydrazine is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and acylating agents, to generate a diverse set of derivatives.
Caption: Potential synthetic pathways for derivatization.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related toxic and irritant trifluoromethylpyridines and hydrazines must be used to inform handling procedures.[6][7][8]
Hazard Classification (Inferred)
| Hazard | GHS Pictogram | Precautionary Statement |
| Acute Toxicity | Skull and Crossbones | H301: Toxic if swallowed. H310: Fatal in contact with skin.[7] |
| Skin/Eye Irritation | Exclamation Mark | H315: Causes skin irritation. H319: Causes serious eye irritation.[7][8] |
| Respiratory Irritation | Exclamation Mark | H335: May cause respiratory irritation.[7][8] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Personal Protective Equipment: Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side-shields or goggles.[6][7]
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[6][7]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed and store locked up.[3][6] Recommended storage temperature is 2-8°C.[3]
-
Disposal: Dispose of waste material at a licensed chemical destruction plant. Do not allow the product to enter drains or waterways.[6]
Conclusion
2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine represents a valuable and highly functionalized building block for chemical synthesis. Its preparation via a straightforward SₙAr protocol makes it an accessible intermediate for researchers. The combination of the electronically-modified pyridine ring and the reactive hydrazine handle provides a powerful platform for the generation of diverse molecular structures, with significant potential for applications in the discovery of new pharmaceuticals and agrochemicals. Adherence to strict safety protocols, inferred from related structures, is mandatory for its handling and use.
References
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Beilstein Journal of Organic Chemistry. [Link]
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PubChem. 2-Hydrazinyl-5-(trifluoromethyl)pyridine. [Link]
-
ResearchGate. Synthesis of 6‐trifluoromethyl pyridine derivatives. [Link]
-
PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. [Link]
-
Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]
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